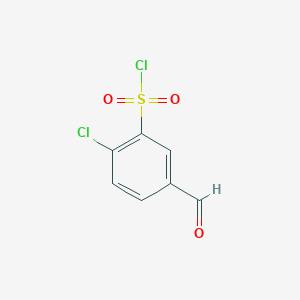

2-Chloro-5-formylbenzenesulfonic acid chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

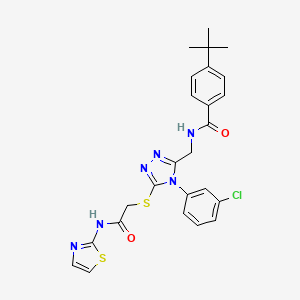

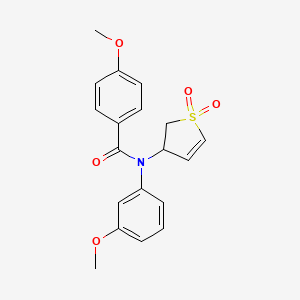

2-Chloro-5-formylbenzenesulfonic acid chloride is a chemical compound with the molecular formula C7H4Cl2O3S . It is used in various scientific research applications due to its unique properties. It can be employed as a catalyst, reagent, or building block in organic synthesis.

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom . Unfortunately, the specific structural details are not provided in the searched resources.Applications De Recherche Scientifique

Synthesis of Derivatives

One pivotal application is in the synthesis of chemical derivatives. Bao et al. (2017) developed a synthetic route for 3-formylbenzenesulfonyl chloride derivatives starting from benzaldehydes. This method involves converting aldehyde bisulfite adducts to target compounds via a two-stage reaction, demonstrating the chemical versatility and reactivity of sulfonyl chloride derivatives in synthesizing a range of chemical entities (Bao et al., 2017).

Antimicrobial Applications

Another significant application area is in imparting antimicrobial properties. Son et al. (2006) detailed the synthesis of a 4-aminobenzenesulfonic acid–chloro–triazine adduct and its application to cotton fabrics to enhance antimicrobial activity. This approach underlines the potential of sulfonyl chloride derivatives in developing antimicrobial treatments for textiles, contributing to health and hygiene (Son et al., 2006).

Environmental Applications

In the environmental domain, sulfonyl chloride derivatives have been explored for water purification. Matthews (1990) investigated the use of TiO2 suspensions illuminated with near-UV light to oxidize various organic pollutants in water, showcasing the potential of these compounds in environmental cleanup and the oxidative degradation of pollutants (Matthews, 1990).

Advanced Oxidation Processes

Yuan et al. (2011) reported on the dual effect of chloride in enhancing the degradation of azo dye in a cobalt/peroxymonosulfate advanced oxidation process. This study highlights the role of chloride ions in modulating the efficiency of advanced oxidation processes for the treatment of dye-laden wastewaters, pointing to the broader utility of chlorinated compounds in environmental chemistry (Yuan et al., 2011).

Novel Synthesis Methods

Additionally, the novel synthesis routes for sulfonyl chloride derivatives, as demonstrated by Du et al. (2005), provide insights into the chemical versatility and potential applications of these compounds in creating intermediates for pesticides and other agrochemical products (Du et al., 2005).

Propriétés

IUPAC Name |

2-chloro-5-formylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBELTFXMFBRHAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

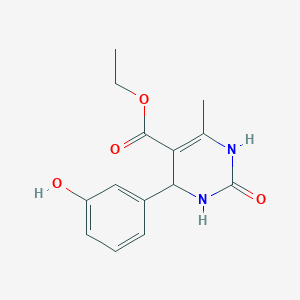

![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid ethyl ester](/img/structure/B2606268.png)

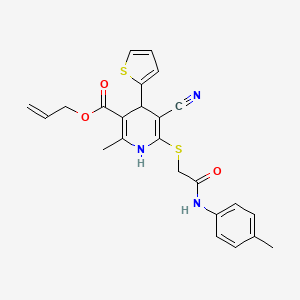

![3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride](/img/structure/B2606274.png)

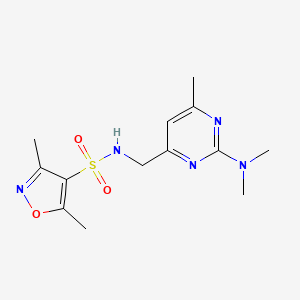

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2606282.png)

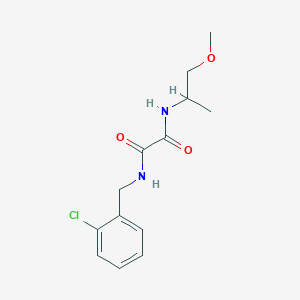

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2606284.png)

![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2606288.png)